N'-Ethyl-N,N,N''-trimethylguanidine
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Overview
Description
N’-Ethyl-N,N,N’'-trimethylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their strong basicity and are often used as catalysts in various chemical reactions. This compound, in particular, is characterized by its ethyl and trimethyl substitutions on the guanidine core, making it a unique and versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethyl-N,N,N’‘-trimethylguanidine typically involves the alkylation of guanidine derivatives. One common method is the reaction of N,N,N’'-trimethylguanidine with ethyl iodide under basic conditions. The reaction proceeds as follows:
N,N,N”-trimethylguanidine+ethyl iodide→N’-Ethyl-N,N,N”-trimethylguanidine+iodide ion
Industrial Production Methods
Industrial production of N’-Ethyl-N,N,N’'-trimethylguanidine often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Ethyl-N,N,N’'-trimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or trimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted guanidines with various functional groups.
Scientific Research Applications
N’-Ethyl-N,N,N’'-trimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.
Mechanism of Action
The mechanism of action of N’-Ethyl-N,N,N’'-trimethylguanidine involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic attacks and other chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of intermediate complexes that enhance reaction rates.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’'-Trimethylguanidine
- N,N,N’,N’-Tetramethylguanidine
- N,N-Dimethylguanidine
Uniqueness
N’-Ethyl-N,N,N’'-trimethylguanidine is unique due to its ethyl substitution, which imparts different steric and electronic properties compared to other guanidines. This uniqueness makes it particularly effective in specific catalytic applications where other guanidines may not perform as well.
Properties
CAS No. |
63493-57-2 |
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Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-ethyl-1,1,2-trimethylguanidine |
InChI |
InChI=1S/C6H15N3/c1-5-8-6(7-2)9(3)4/h5H2,1-4H3,(H,7,8) |
InChI Key |
QEMTVPIFWZHPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NC)N(C)C |
Origin of Product |
United States |
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